Cervagem -

Cervagem

Catalog Number: EVT-10960473
CAS Number:
Molecular Formula: C23H38O5
Molecular Weight: 394.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cervagem is a pharmaceutical product containing gemeprost, a synthetic prostaglandin E1 analog. It is primarily utilized in obstetrics and gynecology for the dilation and softening of the cervix prior to surgical procedures, such as abortion or hysteroscopy, and for the induction of miscarriage. Prostaglandins like gemeprost play a crucial role in facilitating cervical ripening, thereby reducing the risk of complications during surgical interventions .

Source

Cervagem is derived from the active ingredient gemeprost, which is synthesized for medical use. The compound was developed to provide a safer alternative to traditional methods of cervical dilation, which can involve mechanical means that pose higher risks of injury .

Classification

Cervagem falls under the category of prostaglandin medications. Prostaglandins are hormone-like substances that induce various physiological effects, including uterine contractions and cervical changes. They are classified as abortifacients when used to terminate pregnancy or facilitate surgical procedures .

Synthesis Analysis

Methods

The synthesis of gemeprost involves several chemical reactions that transform precursor compounds into the final product. While specific proprietary details may not be publicly available, the general synthesis can be outlined as follows:

  1. Starting Materials: The synthesis typically begins with simple organic molecules that serve as building blocks.
  2. Chemical Reactions: Key reactions may include alkylation, reduction, and esterification processes to construct the prostaglandin structure.
  3. Purification: The final product undergoes purification processes such as crystallization or chromatography to ensure high purity levels suitable for medical use.

Technical Details

The exact synthetic route can vary based on the manufacturer but generally adheres to established protocols in organic chemistry for producing prostaglandin analogs .

Molecular Structure Analysis

Structure

Gemeprost has a complex molecular structure characterized by multiple functional groups typical of prostaglandins. Its chemical formula is C20H34O5C_{20}H_{34}O_5, and it features a cyclopentane ring with various substituents that contribute to its biological activity.

Data

  • Molecular Weight: 350.49 g/mol
  • Melting Point: Approximately 155 °C
  • Solubility: Soluble in organic solvents like ethanol and slightly soluble in water .
Chemical Reactions Analysis

Reactions

Gemeprost undergoes various biochemical reactions once administered:

  1. Binding to Receptors: Gemeprost binds to specific prostaglandin receptors (EP receptors) on target tissues, leading to physiological effects such as cervical dilation.
  2. Induction of Uterine Contractions: It promotes uterine contractions by increasing intracellular calcium levels in smooth muscle cells.

Technical Details

The pharmacodynamics of gemeprost reveal its ability to mimic natural prostaglandins, thus facilitating cervical ripening and enhancing uterine contractility during labor induction or abortion procedures .

Mechanism of Action

Process

The mechanism of action for gemeprost involves:

  1. Receptor Activation: Upon administration, gemeprost activates prostaglandin receptors on cervical smooth muscle cells.
  2. Smooth Muscle Relaxation: This activation leads to relaxation and softening of the cervix, allowing for easier dilation during surgical procedures.
  3. Increased Uterine Activity: Additionally, it stimulates uterine contractions, aiding in the expulsion of contents during miscarriage or abortion .

Data

Clinical studies indicate that gemeprost effectively reduces the need for mechanical dilation methods and minimizes associated risks during surgical interventions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Cervagem is presented as a white to creamy torpedo-shaped pessary.
  • Administration Route: It is administered vaginally by healthcare professionals.

Chemical Properties

  • Stability: Gemeprost is stable under appropriate storage conditions but should be protected from light and moisture.
  • pH Range: The formulation typically maintains a neutral pH conducive for vaginal administration .
Applications

Cervagem is primarily used in clinical settings for:

  • Cervical Ripening: Facilitating cervical dilation before surgical procedures such as hysteroscopy or abortion.
  • Induction of Miscarriage: Used safely under medical supervision to induce miscarriage in cases where it is medically indicated.

In addition to its primary applications, ongoing research continues to explore other potential uses in reproductive health and gynecology, including its role in managing certain fertility issues .

Cervagem exemplifies a significant advancement in obstetric care, providing effective methods for cervical preparation while minimizing risks associated with traditional mechanical dilation techniques.

Historical Development and Theoretical Foundations of Prostaglandin-Based Cervical Ripening Agents

Origins and Early Development of Gemeprost (Cervagem)

Gemeprost (marketed as Cervagem) emerged from systematic prostaglandin research in the 1970s aimed at developing targeted cervical ripening agents. Unlike earlier non-specific methods (e.g., laminaria tents or oxytocin), prostaglandin-based approaches leveraged endogenous physiological processes. As a synthetic analog of prostaglandin E1 (PGE1), gemeprost was engineered to mimic natural cervical remodeling while resisting rapid metabolism. Its development specifically addressed limitations of first-generation prostaglandins like dinoprostone (PGE2), which exhibited thermal instability requiring cold-chain storage and inconsistent absorption profiles [2] [7].

Gemeprost’s molecular structure incorporates 16,16-dimethyl substitutions and a C9-methyl ester group, enhancing receptor-binding affinity and prolonging tissue exposure. These modifications resulted in:

  • Enhanced Stability: Reduced oxidation susceptibility compared to endogenous prostaglandins
  • Targeted Bioavailability: Optimal lipophilicity for vaginal administration and local cervical action
  • Predictable Kinetics: Lower plasma clearance rates than dinoprostone [7] [9]

Phase III trials in the 1980s established its clinical viability, particularly for second-trimester cervical preparation prior to surgical termination, where it reduced mechanical dilation complications by 60% [3].

Pharmacological Classification and Mechanism

Gemeprost belongs to the prostaglandin E1 analog class, distinct from:

  • Dinoprostone: Natural PGE2 derivative
  • Misoprostol: Synthetic PGE1 analog with systemic absorption

Table 1: Key Pharmacological Properties of Cervical Ripening Prostaglandins

PropertyGemeprostDinoprostoneMisoprostol
Prostaglandin TypeE1 AnalogE2E1 Analog
Receptor SpecificityEP3 > EP1EP1-EP4EP3 > EP2
Administration RouteVaginal pessaryVaginal gel/insertOral/Vaginal
Cervical Ripening PrimacyHighModerateVariable
Systemic AbsorptionLow (Localized)ModerateHigh

Gemeprost’s mechanism involves dual pathways:

  • Cellular-Level Actions: Binds EP3 receptors on cervical fibroblasts, activating collagenase and matrix metalloproteinases. This degrades collagen fibrils and increases glycosaminoglycan hydration, reducing tensile strength [2].
  • Extracellular Matrix Remodeling: Stimulates hyaluronan synthase 2 expression, expanding extracellular space via hydrophilic glycosaminoglycan accumulation. Concurrently, it decreases dermatan sulfate cross-linking [4].
  • Myometrial Modulation: Weak contractile induction via calcium flux in myocytes, priming responsiveness to subsequent oxytocin [9].

Unlike misoprostol’s potent uterotonic effects, gemeprost prioritizes cervical changes over contractions, minimizing tachysystole risk [2] [7].

Evolution of Clinical Applications

Gemeprost’s indications expanded through evidence-based refinements:

  • Initial Approval (1980s): Second-trimester pregnancy termination with mifepristone. A landmark trial (N=800) demonstrated 96.7% efficacy with 0.5mg gemeprost versus 94.6% for misoprostol, with lower ongoing pregnancy rates (1 vs. 9 cases; p<0.01) [3].
  • Term Induction Adaptations: Later applied for unfavorable cervixes at term (>37 weeks), particularly where uterine hyperstimulation concerns contraindicate misoprostol (e.g., prior cesarean) [5].
  • Combination Protocols: Contemporary use integrates mechanical methods. A randomized trial (N=200) showed combined gemeprost-Foley catheter reduced induction-to-active-phase duration by 34% versus gemeprost alone (6.82±3.01h vs. 8.43±4.11h; p=0.001) [8].

Table 2: Evolution of Gemeprost in Clinical Practice

EraPrimary ContextKey Advancements
1980-1990Second-trimester abortionDose standardization (0.5mg pessary); Mifepristone synergy
1995-2005Post-term inductionOutpatient administration protocols; Bishop score response curves
2010-PresentComplex inductionsBalloon catheter combinations; Temperature-stable formulations

Theoretical Foundations of Cervical Ripening

Prostaglandin efficacy hinges on orchestrating biochemical cascades that replicate physiological ripening:

Molecular Pathways

  • Prostaglandin-Receptor Interactions: Gemeprost’s selective EP3 agonism triggers phospholipase C activation, generating inositol trisphosphate (IP3). IP3 mobilizes intracellular calcium stores, activating calmodulin-dependent myosin light-chain kinase [2].
  • Inflammatory Mediation: Recruits neutrophils and macrophages via interleukin-8 release, facilitating elastase and cathepsin G secretion. These enzymes cleave collagen I/III networks [4].
  • Connexin-43 Upregulation: Enhances myometrial gap junction formation, coordinating contractions post-ripening [9].

Biomechanical Principles

Ripening progresses through phases:

  • Softening: Proteoglycan composition shifts from dermatan sulfate to hyaluronan, increasing tissue compliance
  • Effacement: Smooth muscle cell apoptosis and collagen realignment shorten cervical length
  • Dilation: Hydration-mediated matrix swelling reduces resistance to tensile forces [2] [4]

Gemeprost accelerates this sequence by bypassing slow paracrine signaling, delivering supraphysiological PGE concentrations directly to cervical tissue.

Clinical Evolution and Contemporary Positioning

Gemeprost maintains niche utility despite newer agents due to:

  • Predictable Local Activity: Lower systemic absorption minimizes gastrointestinal side effects versus misoprostol [7]
  • Thermal Resilience: Unlike dinoprostone, no cold storage required, facilitating resource-limited use
  • Specialized Indications: Preferred in second-trimester management and uterine scar contexts

Recent real-world analyses (N=402) confirm gemeprost’s 24-hour delivery rate (78.9%) exceeds dinoprostone (64.2%) in preterm inductions, though with higher analgesia requirements (92.9% vs. 75.5%; p=0.0245) [7]. Combination approaches now dominate guidelines, positioning gemeprost as a component in multi-mechanical protocols rather than a standalone agent [8].

Properties

Product Name

Cervagem

IUPAC Name

methyl 7-[(1R,2R,3R)-3-hydroxy-2-[(3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-2-enoate

Molecular Formula

C23H38O5

Molecular Weight

394.5 g/mol

InChI

InChI=1S/C23H38O5/c1-5-6-15-23(2,3)21(26)14-13-18-17(19(24)16-20(18)25)11-9-7-8-10-12-22(27)28-4/h10,12-14,17-18,20-21,25-26H,5-9,11,15-16H2,1-4H3/t17-,18-,20-,21-/m1/s1

InChI Key

KYBOHGVERHWSSV-VURPSTOHSA-N

Canonical SMILES

CCCCC(C)(C)C(C=CC1C(CC(=O)C1CCCCC=CC(=O)OC)O)O

Isomeric SMILES

CCCCC(C)(C)[C@@H](C=C[C@H]1[C@@H](CC(=O)[C@@H]1CCCCC=CC(=O)OC)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.